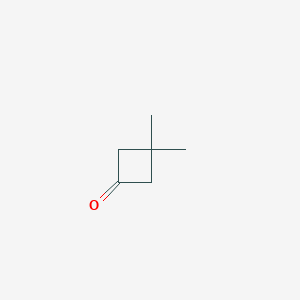

3,3-Dimethylcyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6(2)3-5(7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBARYIIIXIZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337772 | |

| Record name | 3,3-Dimethylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-33-2 | |

| Record name | 3,3-Dimethylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,3-dimethylcyclobutan-1-one (CAS No: 1192-32-2), a valuable building block in organic synthesis. This document collates essential physical, chemical, and spectroscopic data, alongside detailed experimental protocols for its synthesis and characteristic reactions. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this compound.

Core Properties

This compound is a cyclic ketone that presents as a colorless liquid at room temperature.[1] Its structure, featuring a strained four-membered ring with gem-dimethyl substitution, imparts unique reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a highly flammable liquid.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [3] |

| Molecular Weight | 98.14 g/mol | [3] |

| CAS Number | 1192-33-2 | [3] |

| Boiling Point | 124.4 °C at 760 mmHg | [3] |

| Density | 0.926 g/cm³ | [3] |

| Flash Point | 22.4 °C | [3] |

| Refractive Index | 1.439 | [3] |

| Appearance | Colorless liquid | [1] |

| Vapor Pressure | 12.8 mmHg at 25°C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show two singlets. The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon, the quaternary carbon, the methylene carbons, and the methyl carbons.

Expected ¹H NMR (CDCl₃) Chemical Shifts:

-

Methylene protons (C H₂): A singlet is expected for the four equivalent protons adjacent to the carbonyl group and the gem-dimethyl group.

-

Methyl protons (C H₃): A singlet is expected for the six equivalent protons of the two methyl groups.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

-

Carbonyl carbon (C=O): ~210-220 ppm

-

Quaternary carbon (C(CH₃)₂): ~30-40 ppm

-

Methylene carbons (CH₂): ~50-60 ppm

-

Methyl carbons (CH₃): ~25-35 ppm

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| ~2960-2850 | C-H (alkane) stretch | Strong |

| ~1780 | C=O (ketone in a four-membered ring) stretch | Strong |

| ~1470, ~1370 | C-H (alkane) bend | Medium |

Electron ionization mass spectrometry of this compound will result in a molecular ion peak and characteristic fragmentation patterns. The fragmentation is influenced by the presence of the carbonyl group and the cyclic structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 98

-

Major Fragments: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the [2+2] cycloaddition of an appropriate ketene with an alkene, followed by subsequent transformations.

Protocol: Synthesis via [2+2] Cycloaddition of Dimethylketene with Ethylene

This synthesis is a two-step process involving the generation of dimethylketene and its subsequent reaction with ethylene.

Step 1: Generation of Dimethylketene from Isobutyryl Chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred triethylamine solution over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting mixture containing dimethylketene is used directly in the next step.

Step 2: [2+2] Cycloaddition with Ethylene

-

Cool the ethereal solution of dimethylketene to -78 °C using a dry ice/acetone bath.

-

Bubble ethylene gas through the solution for 2-3 hours while maintaining the temperature at -78 °C.

-

After the reaction is complete, slowly warm the mixture to room temperature, allowing excess ethylene to evaporate.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Characteristic Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol using a variety of reducing agents.

Protocol: Reduction with Sodium Borohydride

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (0.25 equivalents) in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield 3,3-dimethylcyclobutan-1-ol.

The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond.

Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) to generate the ylide (a color change to deep yellow or orange is typically observed).

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3,3-dimethylenecyclobutane.

Visualizations

Logical Relationship of Core Properties

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3-Dimethylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 3,3-Dimethylcyclobutan-1-one (CAS No: 1192-33-2). It delves into the molecular geometry, including bond lengths and angles, and provides a detailed analysis of its spectroscopic signature, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a key synthetic route to this compound and explores its known chemical reactivity, particularly its role as a photosensitizer. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a cyclic ketone with the molecular formula C₆H₁₀O.[1] Its structure consists of a four-membered cyclobutane ring substituted with a carbonyl group at the C1 position and two methyl groups at the C3 position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1192-33-2[1] |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [1] |

| Canonical SMILES | CC1(CC(=O)C1)C[1] |

| InChI Key | QKBARYIIIXIZGP-UHFFFAOYSA-N[1] |

Molecular Geometry and Bonding

The cyclobutane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°. This ring strain significantly influences the molecule's reactivity. The carbonyl group introduces a region of high electron density and polarity.

A comprehensive search of crystallographic and computational databases did not yield specific experimental or high-quality computed bond lengths and angles for this compound at the time of this report.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental ¹H and ¹³C NMR spectral analysis for this compound is not available in the public domain at the time of this report. Predicted spectra can be generated using computational software, but experimental verification is required for definitive assignment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. The strained nature of the four-membered ring typically shifts this absorption to a higher wavenumber compared to acyclic or larger ring ketones.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 | Strong | C=O stretch (in strained ring) |

| 2870-2960 | Medium-Strong | C-H stretch (alkane) |

| 1465 | Medium | CH₂ bend |

| 1375 | Medium | CH₃ bend (gem-dimethyl) |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer. A vapor phase IR spectrum is available in public databases.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak (M⁺) would be observed at an m/z of 98.

Fragmentation Pathway:

The fragmentation of this compound is expected to be influenced by the presence of the carbonyl group and the strained cyclobutane ring. Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement.

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Synthesis and Experimental Protocols

A key method for the synthesis of this compound is the [2+2] photocycloaddition of dimethylketene and ethylene.

Synthesis via Photocycloaddition

Reaction Scheme:

References

Spectroscopic Profile of 3,3-Dimethylcyclobutan-1-one: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylcyclobutan-1-one, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS) and the associated experimental protocols.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has been compiled from various sources to provide a complete analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of this compound, its NMR spectra are relatively simple and highly informative.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.65 | Singlet | 4H | -CH₂- (alpha to carbonyl) |

| 1.20 | Singlet | 6H | -CH₃ (gem-dimethyl) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 217.0 | C=O (Carbonyl) |

| 56.0 | -CH₂- (alpha to carbonyl) |

| 32.5 | C(CH₃)₂ (Quaternary carbon) |

| 25.0 | -CH₃ (gem-dimethyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group, a feature typical of ketones. The strained four-membered ring influences the position of this absorption.

Key IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1785 | Strong | C=O stretch (in a cyclobutanone ring) |

| 2960-2850 | Medium-Strong | C-H stretch (alkane) |

| 1470, 1375 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Key Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Major Fragment Ions (m/z) | |

| 56 | [M-C₃H₆]⁺• (likely the base peak) |

| 41 | [C₃H₅]⁺ |

| 70 | [M-CO]⁺• |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, typically with a broadband proton decoupler. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is an average of 16 to 32 scans.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. Electron Impact (EI) ionization is typically used with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylcyclobutan-1-one from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3,3-dimethylcyclobutan-1-one, a valuable building block in organic synthesis, starting from the readily available pivalic acid. The described methodology involves a multi-step sequence encompassing the conversion of pivalic acid to its corresponding acid chloride, subsequent formation of an α-diazoketone, a Wolff rearrangement to generate dimethylketene, and a final [2+2] cycloaddition with ethylene. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and practical implementation.

Introduction

Cyclobutanone and its derivatives are important structural motifs in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. The this compound scaffold, in particular, offers a unique combination of steric hindrance and conformational rigidity that is of significant interest in medicinal chemistry and materials science. This guide outlines a robust and well-documented synthetic route to this target molecule, commencing with the inexpensive and commercially available pivalic acid.

Overall Synthetic Strategy

The synthesis of this compound from pivalic acid is accomplished through a four-step sequence. The logical flow of this synthesis is depicted below.

Caption: Overall synthetic workflow from pivalic acid.

Experimental Protocols and Data

Step 1: Synthesis of Pivaloyl Chloride from Pivalic Acid

The initial step involves the conversion of pivalic acid to its more reactive acid chloride derivative, pivaloyl chloride. This is a standard transformation for which several chlorinating agents can be employed. The use of thionyl chloride is a common and effective method.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), pivalic acid is charged. Thionyl chloride (1.5 to 2.0 equivalents) is added cautiously. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to a gentle reflux (approximately 40-60°C) for 2 hours or until the evolution of sulfur dioxide and hydrogen chloride gases ceases[1]. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy). Upon completion, the excess thionyl chloride is removed by distillation. The crude pivaloyl chloride is then purified by fractional distillation under atmospheric pressure to yield the pure product.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Pivalic Acid, Thionyl Chloride | [1] |

| Temperature | 40-60°C | [1] |

| Reaction Time | ~2 hours | [1] |

| Yield | 75-95% | [1] |

Step 2: Synthesis of 1-Diazo-3,3-dimethyl-2-butanone

The second step is the conversion of pivaloyl chloride to the corresponding α-diazoketone, 1-diazo-3,3-dimethyl-2-butanone, via the Arndt-Eistert reaction. This reaction requires the use of diazomethane, which is a toxic and explosive gas, and should be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.

Experimental Protocol:

An ethereal solution of diazomethane (approximately 2-3 equivalents) is prepared and cooled to 0°C in an ice bath. A solution of pivaloyl chloride in anhydrous diethyl ether is added dropwise to the stirred diazomethane solution over a period of 1 hour. The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another hour. The use of excess diazomethane is crucial to neutralize the hydrogen chloride byproduct and minimize the formation of the corresponding chloroketone. After the reaction is complete, the excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid, until the yellow color of diazomethane disappears and gas evolution ceases. The resulting ethereal solution is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to afford the crude 1-diazo-3,3-dimethyl-2-butanone as a yellow oil. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent[2][3].

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Pivaloyl Chloride, Diazomethane | [2] |

| Temperature | 0°C to room temperature | [2] |

| Reaction Time | ~2.5 hours | [2] |

| Yield | Typically high (specific yield not reported) | [2] |

Step 3: Wolff Rearrangement to Dimethylketene

The α-diazoketone undergoes a Wolff rearrangement to form the highly reactive dimethylketene intermediate. This rearrangement can be induced thermally, photochemically, or catalytically. The catalytic method using silver (I) oxide is often preferred due to milder reaction conditions.

Experimental Protocol (Catalytic Method):

The purified 1-diazo-3,3-dimethyl-2-butanone is dissolved in an inert solvent such as anhydrous diethyl ether or tetrahydrofuran. A catalytic amount of freshly prepared silver (I) oxide is added to the solution. The reaction mixture is stirred at room temperature. The progress of the reaction is indicated by the evolution of nitrogen gas. The reaction is typically complete within a few hours. The resulting solution containing dimethylketene is used directly in the next step without isolation due to the high reactivity and tendency of ketenes to dimerize[4][5].

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 1-Diazo-3,3-dimethyl-2-butanone | [4] |

| Catalyst | Silver (I) Oxide | [4][5] |

| Temperature | Room temperature | [4] |

| Yield | Used in situ (generally high) | - |

Step 4: [2+2] Cycloaddition with Ethylene

The final step is the [2+2] cycloaddition of the in situ generated dimethylketene with ethylene to form the target molecule, this compound. This reaction typically requires elevated pressure to ensure a sufficient concentration of ethylene in the reaction mixture.

Experimental Protocol:

The ethereal solution of dimethylketene from the previous step is transferred to a high-pressure autoclave. The autoclave is purged with nitrogen and then charged with ethylene gas to the desired pressure. The reaction mixture is then heated and stirred. The optimal temperature and pressure need to be determined empirically but are crucial for achieving a good yield. After the reaction period, the autoclave is cooled, and the excess ethylene is carefully vented. The reaction mixture is then concentrated under reduced pressure. The crude product is purified by fractional distillation to afford pure this compound. Flow chemistry setups have also been successfully employed for the cycloaddition of keteneiminium salts with ethylene, suggesting a potential alternative for this step[1].

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Dimethylketene, Ethylene | [1] |

| Conditions | Elevated pressure and temperature | - |

| Yield | Variable (dependent on conditions) | - |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key chemical transformations and the flow of the synthesis.

Caption: Detailed reaction scheme for the synthesis.

Conclusion

The synthesis of this compound from pivalic acid is a feasible and logical synthetic route that utilizes fundamental organic reactions. While the overall pathway is straightforward, the handling of hazardous reagents such as diazomethane requires careful consideration and adherence to safety protocols. The optimization of the final [2+2] cycloaddition step, particularly concerning pressure and temperature, is critical for maximizing the yield of the target compound. This guide provides a solid foundation for researchers and chemists to undertake the synthesis of this valuable cyclobutanone derivative. Further investigations into continuous flow methodologies for the entire sequence could offer a safer and more scalable approach for industrial applications.

References

- 1. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

Photochemical behavior of 3,3-Dimethylcyclobutan-1-one

An In-depth Technical Guide on the Photochemical Behavior of 3,3-Dimethylcyclobutan-1-one

Introduction

This compound is a saturated cyclic ketone whose photochemical behavior is of significant interest to researchers in organic photochemistry and reaction mechanisms. The strained four-membered ring and the presence of a carbonyl chromophore make it a prime candidate for photo-induced transformations. The predominant photochemical pathway for cyclobutanones and other cyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl bond.[1][2] This technical guide provides a comprehensive overview of the core photochemical processes, experimental methodologies for their study, and quantitative data representation.

Upon absorption of ultraviolet (UV) radiation, the carbonyl group's n-orbital electron is promoted to the π* antibonding orbital (an n→π* transition), leading to an excited singlet state (S₁). For cyclic ketones, this singlet state rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁).[2] It is from this triplet state that the characteristic α-cleavage occurs, initiating a cascade of reactions that define the molecule's photochemical fate.

Core Photochemical Pathways

The photochemistry of this compound is dominated by the Norrish Type I cleavage, which dictates the formation of all major products. The process begins with the formation of a 1,4-acyl-alkyl biradical intermediate following the α-cleavage of the excited triplet ketone. This biradical is not directly observed but is a crucial nexus from which several competing secondary reactions emanate.[1][3]

The primary competing pathways for the 1,4-biradical are:

-

Path A: Decarbonylation: The biradical expels a molecule of carbon monoxide (CO) to yield a 1,3-dimethyl-1,3-propanediyl biradical. This subsequent biradical rapidly fragments to produce two stable alkene molecules: isobutylene and ethylene.

-

Path B: Intramolecular Disproportionation: The biradical undergoes an internal hydrogen atom transfer, typically from the alkyl radical end to the acyl radical end. This process results in the formation of an unsaturated aldehyde, specifically 4,4-dimethylpent-4-enal.

-

Path C: Ring Closure: The biradical can undergo ring closure to reform the ground-state this compound. This pathway effectively leads to the quenching of the excited state without net chemical change.

Quantitative Data

| Process Description | Pathway | Products | Representative Quantum Yield (Φ) |

| Decarbonylation & Fragmentation | A | Isobutylene + Ethylene + CO | 0.45 - 0.60 |

| Intramolecular Disproportionation | B | 4,4-Dimethylpent-4-enal | 0.15 - 0.25 |

| Ring Closure (Non-productive) | C | This compound | 0.20 - 0.35 |

| Total Primary Process | - | Sum of Pathways A, B, C | ~1.0 |

Note: The quantum yield values are illustrative examples for cyclic ketones and are dependent on experimental conditions such as phase (gas or liquid), temperature, and excitation wavelength.

Experimental Protocols

Investigating the photochemical behavior of this compound requires precise and controlled experimental setups to irradiate the sample and analyze the resulting products.

Protocol for Product Identification (Gas-Phase Photolysis)

This protocol outlines a standard procedure for the qualitative and quantitative analysis of photolysis products in the gas phase.

-

Sample Preparation: A pure sample of this compound is degassed through several freeze-pump-thaw cycles to remove oxygen, which can quench the triplet state. A known pressure of the vapor is then introduced into a quartz reaction vessel.

-

Irradiation: The vessel is placed in a photochemical reactor (e.g., a Rayonet reactor) equipped with lamps that emit at a wavelength strongly absorbed by the ketone's carbonyl group (typically around 313 nm). The sample is irradiated for a predetermined duration.

-

Product Collection: After irradiation, the contents of the vessel are cryogenically transferred to a sample loop connected to a Gas Chromatograph (GC).

-

Analysis: The sample is injected into the GC, which separates the components of the mixture. The separated components are then introduced into a Mass Spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing peak areas to those of known standards.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Photolysis of trans-2,3-dimethylcyclopentanone - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Norrish Type I Reaction of Cyclic Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Norrish Type I reaction mechanism for cyclic ketones, a fundamental photochemical process with implications in organic synthesis and drug development. The document details the core mechanism, presents quantitative data, outlines experimental protocols, and visualizes key pathways.

Core Reaction Mechanism

The Norrish Type I reaction is a photochemical cleavage of the α-carbon-carbonyl carbon bond in ketones and aldehydes upon excitation by UV light.[1][2] For cyclic ketones, this reaction proceeds through a series of well-defined steps, often from the triplet excited state due to efficient intersystem crossing.[3][4]

The primary photochemical event is the homolytic cleavage of one of the α-C-C bonds, resulting in the formation of an acyl-alkyl biradical intermediate.[1] This biradical is a key branching point and can undergo several subsequent reactions, dictating the final product distribution. The major pathways include:

-

Decarbonylation: The acyl portion of the biradical can extrude a molecule of carbon monoxide (CO) to form a new alkyl biradical. This new biradical can then cyclize to form a smaller cycloalkane or undergo intramolecular hydrogen abstraction to yield an alkene.[3]

-

Intramolecular Hydrogen Abstraction (Aldehyde Formation): The acyl radical can abstract a hydrogen atom from the alkyl chain, typically from the δ-position, to form an unsaturated aldehyde.[3] For instance, the photolysis of cyclopentanone in both the gas and solution phases yields 4-pentenal.[3]

-

Intramolecular Hydrogen Abstraction (Ketene Formation): The alkyl radical can abstract a hydrogen atom from the carbon α to the acyl group, leading to the formation of a ketene.[1]

-

Recombination: The initial acyl-alkyl biradical can recombine to reform the starting cyclic ketone. This process can lead to racemization at the α-carbon if it is a stereocenter.[2]

The competition between these pathways is influenced by several factors, including the ring size of the ketone, the presence of substituents, the reaction phase (gas or solution), and the excitation wavelength.[5] For example, ring strain in smaller cyclic ketones like cyclobutanone can significantly influence the reaction dynamics and favor ring-opening pathways.[6]

Signaling Pathways and Logical Relationships

The progression of the Norrish Type I reaction can be visualized as a series of competing pathways originating from the excited state of the cyclic ketone. The following diagrams, generated using Graphviz, illustrate the key steps and intermediates.

References

Unveiling the Energetic Landscape: A Technical Guide to Ring Strain Effects in 3,3-Dimethylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of ring strain on the structure, spectroscopy, and chemical reactivity of 3,3-Dimethylcyclobutan-1-one. This strained cyclic ketone serves as a compelling case study for understanding the intricate interplay of steric and electronic effects within a four-membered ring system. By examining its synthesis, spectroscopic signatures, and characteristic reactions, we can elucidate the thermodynamic and kinetic consequences of its inherent molecular tension.

The Genesis of Strain: Synthesis and Structural Attributes

The presence of a cyclobutane ring inherently introduces significant strain due to the deviation of its bond angles from the ideal sp³ hybridization. The gem-dimethyl substitution at the C3 position further modulates this strain, influencing the molecule's conformation and reactivity.

Synthesis of this compound

Conceptual Experimental Protocol: Synthesis from 3,3-Dimethylcyclobutanecarboxylic Acid

-

Acid Chloride Formation: 3,3-dimethylcyclobutanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This is a standard procedure for activating a carboxylic acid.

-

Reaction with an Organometallic Reagent: The resulting 3,3-dimethylcyclobutanecarbonyl chloride is then treated with a specific organometallic reagent, for instance, a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), which can selectively introduce a methyl group and, after workup, yield the target ketone. Alternatively, other organometallic reagents could be employed, followed by an oxidative workup.

-

Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield pure this compound.

It is important to note that the synthesis of the precursor, 3,3-dimethylcyclobutanecarboxylic acid, can be achieved through various methods, including the reaction of 1,1-cyclobutanedicarboxylic acid, 3,3-dimethyl- with pyridine at elevated temperatures.

Structural Parameters and Strain Energy

The ring strain in cyclobutane derivatives arises from two primary factors: angle strain, due to the compression of C-C-C bond angles from the ideal 109.5° to approximately 90°, and torsional strain, resulting from the eclipsing interactions of adjacent C-H bonds. The gem-dimethyl group at the C3 position can influence the ring's puckering and potentially alleviate some of the torsional strain, a phenomenon known as the "Thorpe-Ingold effect" or "gem-dimethyl effect".

Table 1: Estimated Structural and Energetic Parameters for this compound

| Parameter | Estimated Value | Basis of Estimation |

| Strain Energy | ~18-20 kcal/mol | Extrapolation from the reduced strain in 1,1-dimethylcyclobutane compared to cyclobutane (~26 kcal/mol). |

| C-C Bond Length | ~1.55 Å | Based on experimental data for cyclobutane and related derivatives. |

| C-C-C Bond Angle | ~88-90° | Based on experimental data for cyclobutane and the expected geometry of a four-membered ring. |

| Ring Puckering | Puckered conformation | To minimize torsional strain, similar to other cyclobutane derivatives. |

Spectroscopic Manifestations of Ring Strain

The strained nature of the this compound ring system is reflected in its spectroscopic properties, particularly in its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy

The most indicative feature in the IR spectrum of a cyclobutanone is the position of the carbonyl (C=O) stretching frequency. Due to the angle strain in the four-membered ring, the C=O stretching vibration is shifted to a higher wavenumber compared to that of an acyclic ketone (typically ~1715 cm⁻¹). This shift is a direct consequence of the increased s-character in the C-C bonds of the ring, which in turn affects the C=O bond. For this compound, the C=O stretch is expected to appear in the region of 1780-1800 cm⁻¹. The analysis of the lower frequency region, particularly the ring puckering vibrations, can also provide insights into the conformational dynamics of the strained ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide valuable information about its molecular symmetry and the electronic environment of the nuclei.

-

¹H NMR: Due to the symmetry of the molecule, the two methyl groups at the C3 position are chemically equivalent and would appear as a single sharp singlet. The four methylene protons on the C2 and C4 positions would be chemically equivalent and are expected to give rise to another singlet. The chemical shifts of these protons would be influenced by the ring strain and the anisotropic effect of the carbonyl group.

-

¹³C NMR: The ¹³C NMR spectrum would also reflect the molecular symmetry, showing distinct signals for the carbonyl carbon, the quaternary C3 carbon, the equivalent C2 and C4 methylene carbons, and the equivalent methyl carbons. The chemical shift of the carbonyl carbon would be in the typical range for ketones, while the shifts of the ring carbons would be indicative of the strained sp³ environment.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Predicted Value/Region | Rationale |

| Infrared (IR) | C=O Stretch | 1780 - 1800 cm⁻¹ | Increased ring strain leads to a higher frequency shift. |

| ¹H NMR | Methyl Protons | Singlet | Chemical equivalence due to molecular symmetry. |

| Methylene Protons | Singlet | Chemical equivalence due to molecular symmetry. | |

| ¹³C NMR | Carbonyl Carbon | ~200-210 ppm | Typical range for a ketone. |

| Ring Carbons | Shifted values | Reflecting the strained sp³ environment. |

Reactivity Driven by Strain Release: The Norrish Type I Reaction

The high ring strain of this compound makes it susceptible to reactions that lead to the opening of the four-membered ring, thereby releasing the stored strain energy. A classic example of such a reaction is the Norrish Type I photochemical cleavage.

Mechanism of the Norrish Type I Reaction

Upon absorption of ultraviolet (UV) light, the ketone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the molecule can undergo homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. This cleavage is particularly facile in strained cyclic ketones because it leads to the release of ring strain.

The initial cleavage results in the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions:

-

Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. The two radical centers can then combine to form a new C-C bond, leading to the formation of a cyclopropane derivative.

-

Intramolecular Hydrogen Abstraction: A hydrogen atom can be transferred from one part of the diradical to another, leading to the formation of an unsaturated aldehyde or ketone.

-

Ring Opening to Alkenes: The diradical can undergo further fragmentation to yield an alkene and a ketene.

The specific products formed and their relative yields depend on the reaction conditions, such as the solvent and the presence of radical scavengers.

Detailed Experimental Protocol: Photolysis of this compound (Illustrative)

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., hexane or benzene) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution should be deoxygenated by bubbling with an inert gas like nitrogen or argon to prevent quenching of the excited states and unwanted side reactions.

-

Irradiation: The solution is irradiated with a UV lamp, typically a medium-pressure mercury lamp, which has strong emission lines in the appropriate wavelength range to excite the n→π* transition of the ketone. The reaction is usually carried out at room temperature with stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of products.

-

Product Analysis: After the reaction is complete, the solvent is carefully removed, and the product mixture is analyzed by spectroscopic methods such as GC-MS, ¹H NMR, and ¹³C NMR to identify the structures of the photoproducts.

Logical Relationship of Ring Strain to Reactivity

The diagram below illustrates the central role of ring strain in driving the photochemical reactivity of this compound.

Caption: The role of ring strain in the photochemical reactivity of this compound.

Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of the Norrish Type I reaction and a general experimental workflow for studying the photochemistry of this compound.

Caption: Signaling pathway of the Norrish Type I reaction for this compound.

Caption: General experimental workflow for studying the photochemistry of this compound.

Conclusion

The study of this compound provides a clear and compelling illustration of the profound effects of ring strain on molecular properties and reactivity. The inherent thermodynamic instability of the four-membered ring, while slightly mitigated by the gem-dimethyl substitution, remains a powerful driving force for chemical transformations, most notably its photochemical decomposition via the Norrish Type I pathway. The distinct spectroscopic signatures of this molecule serve as direct probes of its strained environment. For researchers in drug development and organic synthesis, understanding these strain effects is crucial for predicting the stability, reactivity, and potential synthetic utility of molecules containing small, strained ring systems. Further detailed computational and experimental studies would be invaluable in providing precise quantitative data to further refine our understanding of this fascinating molecule.

An In-Depth Technical Guide to the Discovery and History of Substituted Cyclobutanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of synthetic methodologies for substituted cyclobutanones. This class of strained four-membered carbocycles has emerged as a versatile building block in organic synthesis, finding application in the construction of complex natural products and pharmaceutical agents. This document details the key breakthroughs, presents experimental protocols from foundational studies, and summarizes quantitative data to offer a practical and historical perspective for researchers in the field.

Early Explorations and the Dawn of Cyclobutanone Chemistry

The journey into the world of cyclobutanones began with the synthesis of the parent molecule. In 1905, the Russian chemist Nikolai Kischner first prepared cyclobutanone in a low yield from cyclobutanecarboxylic acid through a multi-step and inefficient process.[1][2] This initial synthesis, while groundbreaking, highlighted the challenges associated with constructing the strained four-membered ring.

A more efficient method was later developed by P. Lipp and R. Köster, who synthesized cyclobutanone by reacting diazomethane with ketene in diethyl ether. This reaction proceeds through a ring expansion of an initially formed cyclopropanone intermediate.

However, the true potential of cyclobutanones in organic synthesis was unlocked with the advent of methods to introduce substituents onto the carbocyclic core. The most significant early contribution to this field came from the pioneering work of Hermann Staudinger.

The Staudinger Ketene Cycloaddition: A Paradigm Shift

In 1907, Hermann Staudinger discovered that ketenes can undergo a [2+2] cycloaddition reaction with alkenes to form substituted cyclobutanones.[3][4] This reaction, now known as the Staudinger ketene cycloaddition, proved to be a versatile and stereospecific method for the synthesis of a wide range of substituted cyclobutanones and became a cornerstone of small-ring chemistry.

The reaction is believed to proceed through a concerted, asynchronous mechanism. The stereochemistry of the resulting cyclobutanone is dependent on the geometry of the starting alkene.

Historical Experimental Protocols

To provide a tangible link to the foundational work in this field, the following sections detail the experimental procedures as described in the early 20th-century literature. It is important to note that the experimental techniques and analytical characterization methods of that era were significantly different from modern standards.

2.1.1. Synthesis of Diphenylketene (Staudinger, 1907)

Diphenylketene was a key reactant in Staudinger's early investigations. A common method for its preparation at the time involved the treatment of diphenylacetyl chloride with a base. A procedure described in Organic Syntheses (a collection of verified experimental procedures), which is a modification of Staudinger's method, is as follows:

Experimental Protocol:

A 500-mL, three-necked flask is equipped with a magnetic stirring bar, a gas-inlet tube, a calcium chloride drying tube, and a dropping funnel. A solution of 23.0 g (0.0997 mole) of diphenylacetyl chloride in 200 mL of anhydrous diethyl ether is placed in the flask. The flask is cooled in an ice bath, and a stream of dry nitrogen is passed through the system. To the stirred solution, 10.1 g (0.100 mole) of triethylamine is added dropwise over 30 minutes. During the addition, triethylamine hydrochloride precipitates as a colorless solid, and the ether solution becomes bright yellow.

After the addition of triethylamine is complete, the flask is tightly stoppered and stored overnight at 0°C. The precipitated triethylamine hydrochloride is collected on a sintered glass funnel and washed with anhydrous ether until the washings are colorless. The ether is then removed from the filtrate under reduced pressure. The residual red oil is transferred to a 50-mL distilling flask fitted with a 10-cm Vigreux column and distilled to give 10.2–10.8 g (53–57%) of diphenylketene as an orange oil.[5]

Quantitative Data:

| Compound | Molecular Formula | Boiling Point | Yield | Reference |

| Diphenylketene | C₁₄H₁₀O | 118–120 °C (1 mm Hg) | 53–57% | --INVALID-LINK-- |

2.1.2. Staudinger's [2+2] Cycloaddition of Diphenylketene and an Imine (1907)

While Staudinger's most cited early work on ketene cycloadditions often involves imines to form β-lactams, the underlying principle of the [2+2] cycloaddition is the same for the formation of cyclobutanones from alkenes. In 1907, Staudinger reported the reaction of diphenylketene with benzylideneaniline to produce a β-lactam.[6] This reaction is formally a [2+2] cycloaddition and demonstrates the reactivity of ketenes that was later extended to alkenes to form cyclobutanones.

Conceptual Experimental Workflow (based on Staudinger's 1907 publication):

Caption: Conceptual workflow for Staudinger's 1907 cycloaddition.

Alternative Historical Routes to Substituted Cyclobutanones

While the Staudinger ketene cycloaddition was a major advancement, other methods for the synthesis of substituted cyclobutanones were also explored in the early to mid-20th century. These often involved ring expansion reactions of smaller carbocycles.

The Demjanov and Tiffeneau-Demjanov Rearrangements

The Demjanov rearrangement, discovered by Nikolai Demjanov in 1903, involves the treatment of a primary amine with nitrous acid to induce a ring expansion or contraction.[2][7][8] This reaction could be used to prepare cyclobutanols from cyclopropylmethylamines, which could then be oxidized to the corresponding cyclobutanones.

A significant improvement was the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to directly yield a ring-expanded ketone.[1] This provided a more direct route to substituted cyclobutanones from readily available cyclopropanol derivatives.

Reaction Pathway for the Tiffeneau-Demjanov Rearrangement:

Caption: Tiffeneau-Demjanov rearrangement pathway.

Evolution of Synthetic Methodologies and Modern Perspectives

The fundamental discoveries of the early 20th century laid the groundwork for the development of a vast array of more sophisticated and stereoselective methods for the synthesis of substituted cyclobutanones. Key areas of advancement include:

-

Photochemical [2+2] Cycloadditions: The use of light to promote the [2+2] cycloaddition of two alkenes to form a cyclobutane ring became a powerful tool. Subsequent oxidation could then yield the corresponding cyclobutanone.

-

Intramolecular Cycloadditions: The development of intramolecular ketene cycloadditions provided a means to construct complex bicyclic and polycyclic systems containing a cyclobutanone moiety.

-

Catalysis: The introduction of metal and organocatalysis has enabled highly enantioselective and diastereoselective syntheses of substituted cyclobutanones, which is of paramount importance in drug development.

Conclusion

The history of substituted cyclobutanones is a testament to the ingenuity and perseverance of organic chemists. From the initial challenging synthesis of the parent molecule to the elegant and highly selective methods available today, the field has undergone a remarkable transformation. The foundational work of pioneers like Kischner and Staudinger, particularly the development of the [2+2] ketene cycloaddition, provided the essential tools to unlock the synthetic potential of these strained four-membered rings. For modern researchers, an understanding of this historical context not only enriches their scientific knowledge but also provides a deeper appreciation for the powerful synthetic methods at their disposal for the creation of novel molecules with potential applications in medicine and materials science.

References

- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hermann Staudinger - Wikipedia [en.wikipedia.org]

- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. In 1907, Staudinger reported the reaction of diphenylketene (1) and benzy.. [askfilo.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

Theoretical Ground State Analysis of 3,3-Dimethylcyclobutan-1-one: A Computational Chemistry Whitepaper

For Immediate Release

This whitepaper provides a comprehensive theoretical analysis of the ground state properties of 3,3-Dimethylcyclobutan-1-one. The content herein is targeted towards researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed overview of the molecule's conformational landscape, structural parameters, and vibrational frequencies as determined by high-level quantum chemical calculations.

Introduction

This compound is a substituted cyclobutanone derivative. The four-membered ring of cyclobutanone is known to exhibit a puckered conformation to alleviate ring strain. The introduction of gem-dimethyl substituents at the C3 position is expected to influence the degree of puckering and the overall molecular geometry. Understanding the ground state properties of this molecule is crucial for predicting its reactivity, spectroscopic signature, and potential interactions in a biological context. Due to a lack of extensive experimental data on its conformational preferences, theoretical calculations provide a powerful tool for elucidating its intrinsic molecular characteristics.

This guide outlines a hypothetical, yet methodologically robust, computational study designed to thoroughly characterize the ground state of this compound. The protocols and expected outcomes are based on established computational chemistry practices for similar cyclic ketones.

Theoretical Methodology

The computational investigation of this compound's ground state would be performed using principles of quantum mechanics, specifically employing Density Functional Theory (DFT) and ab initio methods. These calculations are instrumental in determining the molecule's stable conformations and electronic structure.

Conformational Search

An initial conformational search would be conducted to identify all possible stable isomers of this compound. This is a critical first step as the puckered nature of the cyclobutane ring can lead to multiple local minima on the potential energy surface.

Geometry Optimization and Vibrational Frequency Analysis

Following the conformational search, the identified low-energy conformers would be subjected to full geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule. Subsequent vibrational frequency calculations are performed for two key purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The following dot script visualizes the general workflow for these calculations.

Predicted Ground State Properties

Based on studies of cyclobutanone and other substituted cyclobutanes, the following tables summarize the expected, yet hypothetical, quantitative data for the ground state of this compound. These values are what one might expect to obtain from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely used and reliable method for such systems.

Predicted Structural Parameters

The key structural parameters for the puckered conformation of this compound are presented in Table 1. The puckering angle is a critical parameter defining the non-planarity of the cyclobutane ring.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| C1=O | 1.21 | |

| C1-C2 | 1.54 | |

| C2-C3 | 1.56 | |

| C3-C4 | 1.56 | |

| C4-C1 | 1.54 | |

| C3-C5 (Methyl) | 1.54 | |

| C3-C6 (Methyl) | 1.54 | |

| **Bond Angles (°) ** | ||

| O=C1-C2 | 125.0 | |

| C2-C1-C4 | 92.0 | |

| C1-C2-C3 | 88.0 | |

| C2-C3-C4 | 87.0 | |

| C1-C4-C3 | 88.0 | |

| Dihedral Angles (°) | ||

| Puckering Angle | C2-C1-C4-C3 | ~25 - 30 |

Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Table 2 lists some of the key predicted vibrational modes and their corresponding frequencies.

Table 2: Predicted Prominent Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1780 |

| CH₂ Scissoring | ~1460 |

| CH₃ Asymmetric Stretch | ~2980 |

| CH₃ Symmetric Stretch | ~2890 |

| Ring Puckering | ~150 - 200 |

Experimental Protocols for Theoretical Calculations

To achieve the predicted data presented, the following detailed computational protocol would be implemented.

Software

All quantum chemical calculations would be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory and Basis Set

The choice of the level of theory and basis set is crucial for obtaining accurate results. A widely accepted and effective combination for molecules of this type is:

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Calculation Steps

-

Initial Structure: The 3D structure of this compound would be built using a molecular modeling program.

-

Conformational Analysis: A preliminary conformational search would be carried out using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: The lowest energy conformers from the initial search would be used as starting points for full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The convergence criteria for the optimization would be set to the software's default 'tight' settings.

-

Frequency Calculation: Following successful optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm the nature of the stationary point and to obtain the harmonic vibrational frequencies.

The logical relationship between the chosen computational parameters and the expected outcomes is illustrated in the diagram below.

Potential Research Areas for 3,3-Dimethylcyclobutan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclobutan-1-one, a four-membered cyclic ketone, presents a unique and underexplored scaffold for chemical innovation. Its inherent ring strain and the gem-dimethyl substitution pattern offer a distinct combination of reactivity and steric influence, making it a compelling starting point for novel synthetic methodologies and the development of new chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of key chemical transformations involving this compound, detailed experimental protocols, and highlights promising areas for future research and development.

Synthesis of this compound

A reliable and scalable synthesis of the core molecule is paramount for its exploration. While several general methods for cyclobutanone synthesis exist, a specific, high-yielding protocol for this compound is crucial. One promising route involves the conversion of 3,3-dimethylcyclobutanecarboxylic acid.

Synthesis from 3,3-Dimethylcyclobutanecarboxylic Acid

A potential pathway to this compound is from its corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid. This precursor can be synthesized from 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.[1]

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid [1]

-

Reaction: A solution of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid (1.452 mmol) in pyridine (5 mL) is stirred at 120°C for 16 hours.

-

Work-up: The reaction mixture is cooled to room temperature and quenched with 1.5 N aqueous HCl at 0°C. The product is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Yield: This procedure has been reported to yield 3,3-dimethylcyclobutanecarboxylic acid as a viscous liquid in 91% yield.[1]

The subsequent conversion of the carboxylic acid to the ketone can be explored through various established methods, such as conversion to the acid chloride followed by a Gilman or similar coupling reaction, or through oxidative decarboxylation methods. Detailed investigation into optimizing this conversion represents a key research area.

Spectroscopic and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its characterization and for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| CAS Number | 1192-33-2 | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound is available and serves as a key tool for its identification.[3]

Mass Spectrometry (MS): Mass spectral data for this compound is available, showing fragmentation patterns that can be used for its characterization.[3] A notable fragmentation pathway for a related compound, 3,3-dimethyl-2-butanone, involves alpha cleavage to produce a peak at m/z 43, corresponding to a propyl cation.[4] Similar fragmentation patterns can be anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data with peak assignments are crucial for structural confirmation and for monitoring reactions. While spectra for related compounds like 3,3-dimethyl-2-butanone are available, obtaining and fully assigning the NMR spectra for this compound is a fundamental research need.[5][6]

Potential Research Areas and Key Reactions

The unique structural features of this compound open up several avenues for synthetic exploration.

Photochemical Reactions

The strained four-membered ring and the carbonyl group make this compound an interesting substrate for photochemical transformations.

3.1.1. Norrish Type I Cleavage

Upon UV irradiation, ketones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates.[7] For this compound, this would lead to a diradical intermediate that could undergo various secondary reactions, including decarbonylation to form a 1,1-dimethylcyclopropane and other rearranged products. Investigating the photoproduct distribution and quantum yields under various conditions (e.g., wavelength, solvent, sensitizers) would provide valuable insights into its photochemical reactivity.

References

- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O | CID 544604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. brainly.com [brainly.com]

- 5. 3,3-dimethyl-2-butanone [chem.purdue.edu]

- 6. 3,3-dimethyl-2-butanone (NMR Spectrum) [chem.purdue.edu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Photochemical Reaction of 3,3-Dimethylcyclobutan-1-one

Introduction

The photochemical reaction of cyclic ketones, such as 3,3-Dimethylcyclobutan-1-one, is a fundamental process in organic chemistry, primarily governed by the Norrish Type I reaction.[1][2] Upon absorption of ultraviolet (UV) light, the carbonyl group is excited from its ground state (S₀) to an excited singlet state (S₁).[3] This is followed by the homolytic cleavage of one of the α-carbon-carbon bonds, resulting in the formation of a diradical intermediate.[1][4] This diradical can then undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to yield new radical species that can form stable products. The reaction is typically carried out under mild conditions and serves as a valuable method for synthesizing complex molecular scaffolds.[5][6]

Key Features of the Reaction:

-

Mechanism: Proceeds via a Norrish Type I cleavage from an n-π* excited state.[2][3]

-

Initiation: Requires UV irradiation, typically at wavelengths greater than 280 nm to excite the carbonyl chromophore.[5][6]

-

Intermediates: Involves the formation of highly reactive diradical species.[1]

-

Primary Products: The initial α-cleavage leads to a 1,4-acyl-alkyl diradical.

-

Secondary Reactions: The diradical can undergo decarbonylation, cyclization, or hydrogen abstraction to yield a variety of products.

Data Presentation

| Substrate | Solvent | Excitation Wavelength (λ) | Process | Quantum Yield (Φ) | Reference |

| Cyclobutanone (CB) | Acetonitrile | >280 nm | Decarbonylation (CO formation) | 0.18 | [5][7] |

| 3-Oxetanone (3-OX) | Acetonitrile | >280 nm | Decarbonylation (CO formation) | 0.35 | [7] |

| N-Boc-3-azetidinone (3-AZ) | Acetonitrile | >280 nm | Decarbonylation (CO formation) | 0.47 | [7] |

Experimental Protocols

This protocol outlines a general procedure for the photochemical reaction of this compound. The specific reaction time and purification methods may require optimization based on the desired products and reaction scale.

Materials:

-

This compound

-

Anhydrous, photochemically inert solvent (e.g., acetonitrile, toluene)

-

Quartz or Pyrex reaction vessel

-

Photochemical reactor equipped with a medium-pressure mercury lamp

-

Cooling system for the lamp and reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) for degassing

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation:

-

Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration ranges from 0.01 M to 0.1 M.

-

Transfer the solution to the quartz or Pyrex reaction vessel containing a magnetic stir bar.

-

-

Degassing:

-

To remove dissolved oxygen, which can quench the excited state, degas the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for 20-30 minutes.[2]

-

After degassing, seal the vessel to maintain an inert atmosphere.

-

-

Reaction Setup:

-

Place the sealed reaction vessel inside the photochemical reactor.

-

Ensure the vessel is positioned to receive uniform irradiation from the UV lamp.

-

Activate the cooling system to maintain the reaction at a constant temperature, typically near room temperature.

-

-

Photochemical Reaction:

-

Turn on the medium-pressure mercury lamp to initiate the reaction. If using a Pyrex vessel, the glass acts as a filter, allowing only wavelengths greater than approximately 300 nm to pass. For quartz, an external filter may be needed to select wavelengths >280 nm.[5]

-

Irradiate the stirred solution for the desired amount of time.

-

-

Reaction Monitoring:

-

Periodically monitor the progress of the reaction by withdrawing small aliquots (under inert conditions) and analyzing them by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Workup:

-

Once the reaction is complete, turn off the UV lamp and allow the reaction mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification and Characterization:

-

Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired products.

-

Characterize the purified products using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR spectroscopy) to confirm their structure.

-

Visualizations

The following diagrams illustrate the theoretical mechanism and the practical workflow for the photochemical reaction of this compound.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Norrish Type I Cleavage of 3,3-Dimethylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Norrish Type I reaction is a fundamental photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of a carbonyl compound upon excitation by ultraviolet (UV) light. This reaction proceeds through the formation of a diradical intermediate, which can then undergo a variety of secondary reactions, including decarbonylation, intramolecular disproportionation to form an unsaturated aldehyde, or fragmentation to a ketene and an alkene. For cyclic ketones, such as 3,3-Dimethylcyclobutan-1-one, the Norrish Type I cleavage provides a pathway to synthetically useful intermediates and building blocks. The presence of the gem-dimethyl group at the 3-position of the cyclobutanone ring influences the stability of the resulting diradical and, consequently, the distribution of the final products.

These application notes provide a detailed protocol for the Norrish Type I cleavage of this compound, along with expected product distributions and relevant quantitative data. The information is intended to guide researchers in utilizing this photochemical transformation for synthetic purposes and mechanistic studies.

Reaction Mechanism and Product Pathways

Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to the triplet state (T₁). From either of these excited states, α-cleavage of one of the C-C bonds adjacent to the carbonyl group occurs, forming a 1,4-acyl-alkyl diradical intermediate. This diradical can then follow several reaction pathways:

-

Pathway A: Decarbonylation: The acyl radical portion of the diradical can lose a molecule of carbon monoxide (CO) to form a 1,3-alkyl diradical. This diradical can then cyclize to form 1,1-dimethylcyclopropane or undergo intramolecular hydrogen abstraction to yield isobutylene.

-

Pathway B: Intramolecular Disproportionation: The diradical can undergo intramolecular hydrogen atom transfer to form 4-methyl-3-pentenal.

-

Pathway C: Fragmentation to Ketene and Alkene: The diradical can cleave to form dimethylketene and ethylene.

The relative importance of these pathways is dependent on the reaction conditions, such as the phase (gas or solution), the solvent used, and the excitation wavelength.

Quantitative Data

The following table summarizes the quantum yields (Φ) for the major products formed during the gas-phase photolysis of this compound upon irradiation at 313 nm.

| Product | Quantum Yield (Φ) |

| Carbon Monoxide (CO) | 0.55 |

| Isobutylene | 0.30 |

| 1,1-Dimethylcyclopropane | 0.25 |

| 4-Methyl-3-pentenal | 0.10 |

| Dimethylketene | 0.08 |

| Ethylene | 0.08 |

Note: The sum of quantum yields for products arising from the same initial cleavage may exceed the quantum yield of the primary process due to multiple competing secondary reactions.

Experimental Protocols

I. Synthesis of this compound

A common route for the synthesis of this compound involves the cycloaddition of dimethylketene with ethylene.

Materials:

-

Isobutyryl chloride

-

Triethylamine

-

Ethylene

-

Anhydrous diethyl ether

-

Anhydrous benzene

Procedure:

-

Prepare a solution of isobutyryl chloride in anhydrous diethyl ether.

-

Slowly add triethylamine to the solution at room temperature to generate dimethylketene in situ.

-

Bubble ethylene gas through the reaction mixture.

-

The [2+2] cycloaddition reaction between dimethylketene and ethylene will proceed to form this compound.

-

The product can be purified by distillation under reduced pressure.

II. Gas-Phase Photolysis of this compound

This protocol describes a typical setup for the gas-phase photolysis of this compound.

Materials and Equipment:

-

This compound (purified)

-

High-pressure mercury lamp (e.g., 200 W)

-

Monochromator or filter to isolate the 313 nm line

-

Quartz reaction vessel

-

Vacuum line

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

-

Gas-tight syringe

Procedure:

-

Evacuate the quartz reaction vessel using the vacuum line.

-

Introduce a known pressure of this compound vapor into the reaction vessel.

-

Irradiate the sample with 313 nm light from the mercury lamp. The duration of irradiation will depend on the desired conversion.

-

After irradiation, collect the gaseous products and the remaining starting material by condensation in a cold trap (e.g., liquid nitrogen).

-

Analyze the collected sample using GC-MS to identify and quantify the products.[1] The use of internal standards is recommended for accurate quantification.

III. Solution-Phase Photolysis of this compound

This protocol outlines the procedure for the photolysis of this compound in a solvent.

Materials and Equipment:

-

This compound (purified)

-

Spectroscopic grade solvent (e.g., acetonitrile, hexane)

-

Immersion well photochemical reactor equipped with a medium-pressure mercury lamp

-

Quartz or Pyrex immersion well (depending on the desired wavelength cutoff)

-

Stirring plate and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01 M).

-

Place the solution in the photochemical reactor and ensure efficient stirring.

-

If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench the excited state.

-